({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate
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Description
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate is a useful research compound. Its molecular formula is C17H12ClF4NO3 and its molecular weight is 389.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0441836 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The presence of the trifluoromethyl (-cf3) group could potentially influence these properties, as it is known to impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules .
Result of Action
The presence of the trifluoromethyl (-cf3) group could potentially enhance the compound’s potency toward its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which could be involved in the compound’s action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4NO3/c18-13-7-10(5-6-14(13)19)16(25)26-9-15(24)23-8-11-3-1-2-4-12(11)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBAUJACQKQXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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